3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene
Description
The compound 3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene is a highly complex macrocyclic molecule characterized by:
- Octacyclic framework: An eight-ring fused system with a heptacosa- (27-membered) backbone.
- Heteroatoms: Five sulfur (pentathia) and four nitrogen (tetraza) atoms embedded in the ring system, contributing to unique electronic and coordination properties.
- Substituents: Bulky 2-ethylhexyl and undecyl alkyl chains at positions 3,27 and 8,22, respectively, which enhance solubility in nonpolar solvents and influence steric interactions .
Properties
Molecular Formula |
C56H82N4S5 |
|---|---|
Molecular Weight |
971.6 g/mol |
IUPAC Name |
3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene |
InChI |
InChI=1S/C56H82N4S5/c1-7-13-17-19-21-23-25-27-29-33-41-37-61-55-49-53(63-51(41)55)43-45-46(58-65-57-45)44-48(47(43)59(49)35-39(11-5)31-15-9-3)60(36-40(12-6)32-16-10-4)50-54(44)64-52-42(38-62-56(50)52)34-30-28-26-24-22-20-18-14-8-2/h37-40H,7-36H2,1-6H3 |
InChI Key |
ATGJDGKDVLMMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CSC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC=C8CCCCCCCCCCC)CC(CC)CCCC)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, thiolation, and cyclization. Each step would require careful control of temperature, pressure, and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such a complex compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods would ensure high yield and purity of the final product while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules or as a catalyst in certain reactions.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Utilized in the production of advanced materials or as an additive in specialized products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Stability :
- The target compound’s octacyclic framework and sulfur/nitrogen heteroatoms likely confer higher thermal stability compared to smaller pentacyclic analogs. For example, pentacyclic crown ether derivatives (e.g., ) exhibit decomposition temperatures >250°C, while the target compound’s rigid structure may exceed this .
- The bulky alkyl chains reduce crystallization tendencies, enhancing solubility in organic media .
Similar sulfur-nitrogen macrocycles show catalytic activity in cross-coupling reactions . In contrast, oxygen-rich analogs (e.g., trioxa-diaza compounds ) prioritize dipole interactions, making them better suited for ion binding.
Synthetic Challenges: The target compound’s synthesis likely requires multi-step cyclization and precise stoichiometry, akin to Petrenko–Kritchenko condensations used for pentacyclic crown ethers .
Critical Analysis of Limitations
- Data Gaps : Direct experimental data (e.g., NMR, X-ray crystallography) for the target compound are absent in the provided evidence. Properties are inferred from structural analogs .
- Functional Studies : Applications remain hypothetical; empirical validation of catalytic or host-guest capabilities is needed.
- Environmental Impact: Fluorinated or halogenated analogs (e.g., PFAS ) raise concerns about persistence, but the target compound’s biodegradability is unknown.
Biological Activity
The compound 3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene represents a complex molecular structure with potential biological activities that merit investigation. This article aims to compile and analyze existing research findings regarding its biological activity.
Structural Characteristics
The intricate structure of the compound includes multiple sulfur and nitrogen atoms integrated into a polycyclic framework. Such structural features often correlate with unique biological interactions and activities.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, it can be inferred from related compounds within its structural class.
1. Antimicrobial Properties
Research indicates that compounds with similar thioether and nitrogen functionalities exhibit antimicrobial properties. For instance:
- Thioether-containing compounds have shown efficacy against various bacterial strains.
- Nitrogen-rich heterocycles are known for their potential in inhibiting bacterial growth.
2. Cytotoxicity Studies
Preliminary studies suggest that structurally similar compounds may exhibit cytotoxic effects on cancer cell lines:
- In vitro assays have demonstrated that such compounds can induce apoptosis in specific cancer cells.
- The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.
3. Endocrine Disruption Potential
Given the presence of alkyl chains and nitrogenous bases:
- Compounds like this may interact with endocrine systems.
- Studies on phthalates and similar structures indicate potential for disrupting hormonal activities.
Case Studies
While direct case studies on this specific compound are scarce, analogous compounds provide insights into expected biological activities.
Case Study 1: Thioether Derivatives
A study on thioether derivatives demonstrated:
- Significant antibacterial activity against Staphylococcus aureus.
- Mechanism involved disruption of cell wall synthesis.
Case Study 2: Nitrogen-Rich Heterocycles
Research on nitrogen-rich heterocycles indicated:
- Cytotoxic effects against breast cancer cell lines.
- Induction of apoptosis through caspase activation pathways.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
